![molecular formula C23H32N4O2 B12621044 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-45-0](/img/structure/B12621044.png)
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzamide core substituted with a pyridinyl group and an aminoethyl chain, which is further modified with a nonanoylamino group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with pyridine-4-amine under basic conditions.
Introduction of the Aminoethyl Chain: The aminoethyl chain can be introduced by reacting the benzamide intermediate with 2-bromoethylamine under nucleophilic substitution conditions.
Addition of the Nonanoylamino Group: The final step involves the acylation of the amino group with nonanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biology: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry:
作用機序
The mechanism of action of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[1-Amino-2-(decanoylamino)ethyl]-N-(pyridin-4-yl)benzamide: Similar structure with a decanoylamino group instead of a nonanoylamino group.
4-[1-Amino-2-(octanoylamino)ethyl]-N-(pyridin-4-yl)benzamide: Similar structure with an octanoylamino group instead of a nonanoylamino group.
Uniqueness
The uniqueness of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide lies in its specific substitution pattern, which can result in distinct biological activity and chemical reactivity compared to its analogs. The presence of the nonanoylamino group can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.
特性
CAS番号 |
920495-45-0 |
|---|---|
分子式 |
C23H32N4O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
4-[1-amino-2-(nonanoylamino)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C23H32N4O2/c1-2-3-4-5-6-7-8-22(28)26-17-21(24)18-9-11-19(12-10-18)23(29)27-20-13-15-25-16-14-20/h9-16,21H,2-8,17,24H2,1H3,(H,26,28)(H,25,27,29) |
InChIキー |
VHCINVHCSFQIDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
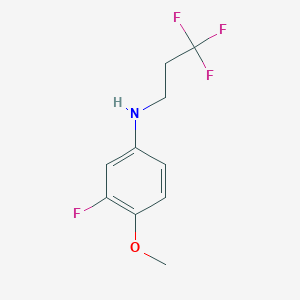
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
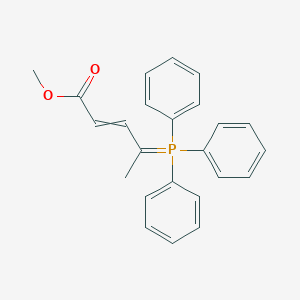
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
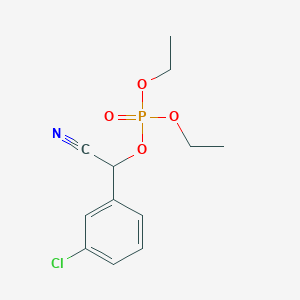
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)

![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
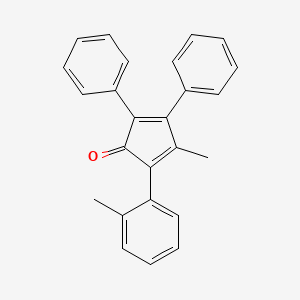
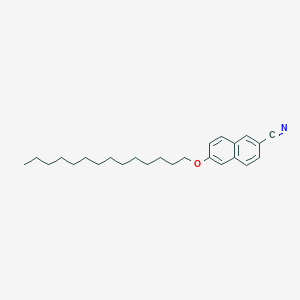
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)

